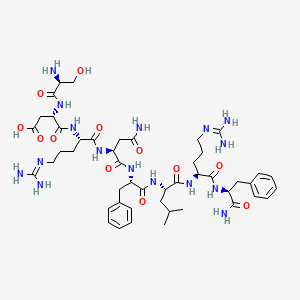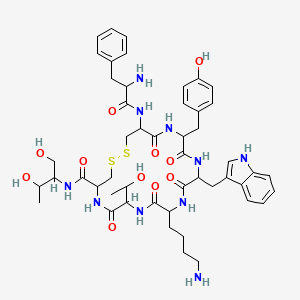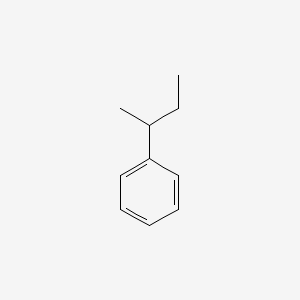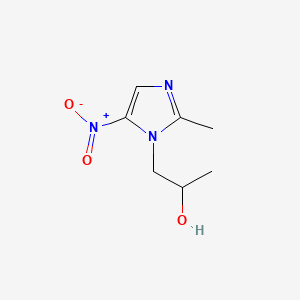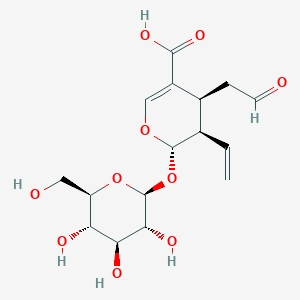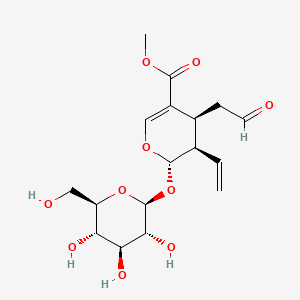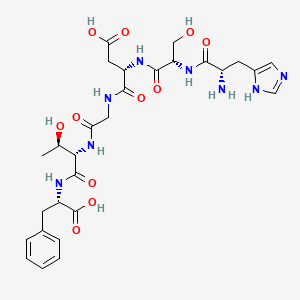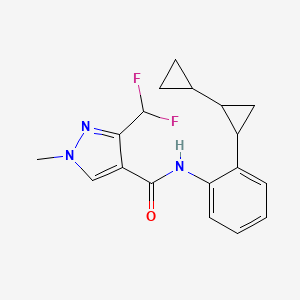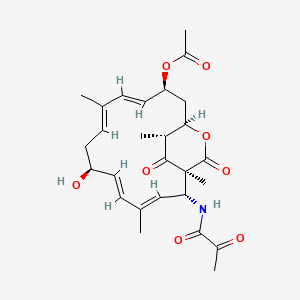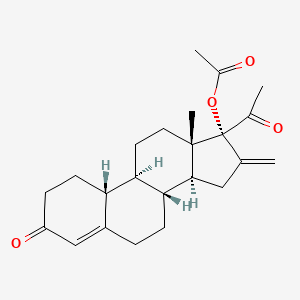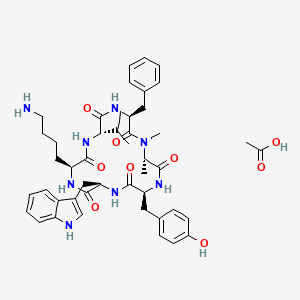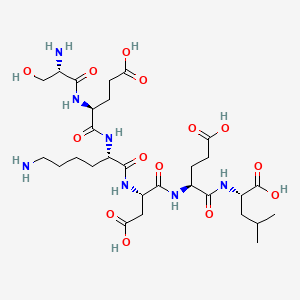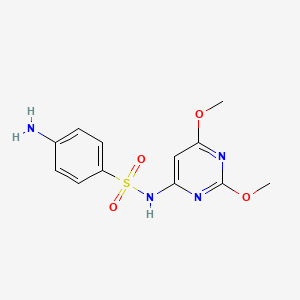
磺胺二甲氧嘧啶
描述
磺胺二甲氧嘧啶是一种长效磺胺类抗菌药物,主要用于兽药。 它对多种感染有效,包括呼吸道、泌尿道、肠道和软组织感染 . 磺胺二甲氧嘧啶通过抑制细菌叶酸的合成起作用,叶酸是细菌生长和复制所必需的 .
科学研究应用
磺胺二甲氧嘧啶具有广泛的科学研究应用:
化学: 用作制备用于选择性识别和提取的分子印迹聚合物的模板.
生物学: 研究其对细菌生长和抗药机制的影响。
作用机制
磺胺二甲氧嘧啶通过充当对氨基苯甲酸 (PABA) 的竞争性抑制剂来抑制细菌叶酸的合成。 它与二氢叶酸合成酶结合,阻止PABA转化为二氢叶酸,这是叶酸的前体 . 这种抑制破坏了核酸的产生,核酸对于细菌细胞分裂和生长至关重要 .
生化分析
Biochemical Properties
Sulfadimethoxine plays a crucial role in inhibiting bacterial growth by interfering with the synthesis of folic acid, an essential component for bacterial DNA replication and cell division . It competes with para-aminobenzoic acid (PABA) for the active site of the enzyme dihydropteroate synthase, thereby inhibiting the formation of dihydrofolic acid . This inhibition prevents the synthesis of tetrahydrofolic acid, a cofactor required for the synthesis of nucleotides and amino acids . Sulfadimethoxine interacts with various enzymes and proteins involved in the folic acid synthesis pathway, leading to the disruption of bacterial metabolic processes .
Cellular Effects
Sulfadimethoxine affects various types of cells and cellular processes by inhibiting bacterial growth and replication . It influences cell function by disrupting the synthesis of nucleotides and amino acids, which are essential for DNA replication and protein synthesis . This disruption leads to the inhibition of cell signaling pathways, gene expression, and cellular metabolism in bacteria . Sulfadimethoxine’s impact on bacterial cells results in the suppression of bacterial infections and the promotion of animal health .
Molecular Mechanism
The molecular mechanism of action of sulfadimethoxine involves its competitive inhibition of the enzyme dihydropteroate synthase . By binding to the active site of this enzyme, sulfadimethoxine prevents the conversion of PABA to dihydrofolic acid, thereby inhibiting the synthesis of tetrahydrofolic acid . This inhibition disrupts the production of nucleotides and amino acids, leading to the suppression of bacterial DNA replication and cell division . Sulfadimethoxine’s binding interactions with dihydropteroate synthase and its subsequent enzyme inhibition are key factors in its antibacterial activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sulfadimethoxine have been observed to change over time due to its stability and degradation properties . Sulfadimethoxine is known for its long half-life, which allows it to maintain its antibacterial activity for extended periods . Over time, sulfadimethoxine may undergo degradation, leading to a decrease in its effectiveness . Long-term studies have shown that sulfadimethoxine can have sustained effects on cellular function, including the inhibition of bacterial growth and replication .
Dosage Effects in Animal Models
The effects of sulfadimethoxine vary with different dosages in animal models . At therapeutic doses, sulfadimethoxine effectively inhibits bacterial growth and promotes animal health . At high doses, sulfadimethoxine can cause toxic or adverse effects, including allergic reactions and increased bacterial resistance . Threshold effects have been observed, where the effectiveness of sulfadimethoxine decreases beyond a certain dosage, leading to potential toxicity . Careful dosage management is essential to ensure the safe and effective use of sulfadimethoxine in animal models .
Metabolic Pathways
Sulfadimethoxine is involved in metabolic pathways related to folic acid synthesis . It interacts with enzymes such as dihydropteroate synthase, inhibiting the formation of dihydrofolic acid and subsequently tetrahydrofolic acid . This inhibition affects the metabolic flux and levels of metabolites involved in nucleotide and amino acid synthesis . Sulfadimethoxine’s impact on these metabolic pathways is crucial for its antibacterial activity and the suppression of bacterial infections .
Transport and Distribution
Sulfadimethoxine is transported and distributed within cells and tissues through various mechanisms . It can interact with transporters and binding proteins that facilitate its uptake and localization within bacterial cells . Sulfadimethoxine’s distribution within tissues is influenced by its chemical properties, allowing it to accumulate in specific areas where bacterial infections are present . This targeted distribution enhances its effectiveness in treating bacterial infections .
Subcellular Localization
The subcellular localization of sulfadimethoxine is primarily within the cytoplasm of bacterial cells . It targets the enzyme dihydropteroate synthase, which is located in the cytoplasm, to exert its inhibitory effects on folic acid synthesis . Sulfadimethoxine’s activity and function are influenced by its localization within the bacterial cell, allowing it to effectively disrupt bacterial metabolic processes and inhibit growth .
准备方法
合成路线和反应条件
磺胺二甲氧嘧啶可以通过涉及4-氨基苯磺酰胺和2,6-二甲氧基嘧啶的反应合成。 反应通常在醇溶剂中进行,并以氢氧化钠作为催化剂 . 该过程涉及两个反应物之间形成磺酰胺键。
工业生产方法
在工业环境中,磺胺二甲氧嘧啶通过使磺胺二甲氧嘧啶与氢氧化钠在醇溶剂中反应来生产。 这种方法确保了高收率和纯度,使其适合大规模生产 .
化学反应分析
反应类型
磺胺二甲氧嘧啶会发生各种化学反应,包括:
氧化: 磺胺二甲氧嘧啶可以被氧化形成砜衍生物。
还原: 还原反应可以将磺胺二甲氧嘧啶转化为相应的胺衍生物。
取代: 磺胺二甲氧嘧啶可以发生取代反应,特别是在氨基上。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素或烷基化剂等试剂。
形成的主要产物
氧化: 砜衍生物。
还原: 胺衍生物。
取代: 各种取代的磺酰胺化合物。
相似化合物的比较
类似化合物
- 磺胺甲噁唑
- 磺胺嘧啶
- 磺胺二甲嘧啶
比较
磺胺二甲氧嘧啶在磺胺类药物中独树一帜,因为它具有长效作用和对多种细菌感染的高效力 . 与通常用于人类医学的磺胺甲噁唑和磺胺嘧啶不同,磺胺二甲氧嘧啶主要用于兽药 . 其延长的半衰期和保持治疗水平更长时间的能力使其特别适合治疗慢性感染 .
属性
IUPAC Name |
4-amino-N-(2,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S/c1-19-11-7-10(14-12(15-11)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZORFUFYDOWNEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023607 | |
| Record name | Sulfadimethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Sulfadimethoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
122-11-2 | |
| Record name | Sulfadimethoxine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=122-11-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfadimethoxine [USP:INN:BAN:JAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000122112 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sulfadimethoxine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06150 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | sulfadimethoxine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757860 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Sulfadimethoxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1023607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sulfadimethoxine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.113 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SULFADIMETHOXINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30CPC5LDEX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Sulfadimethoxine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015621 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of sulfadimethoxine?
A1: Sulfadimethoxine is a sulfonamide antibiotic that acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. [, , ] By mimicking para-aminobenzoic acid (PABA), sulfadimethoxine prevents PABA incorporation into dihydrofolic acid, ultimately inhibiting bacterial DNA synthesis and growth. [, , ]
Q2: What is the molecular formula and weight of sulfadimethoxine?
A3: The molecular formula of sulfadimethoxine is C12H14N4O4S, and its molecular weight is 310.33 g/mol. [, ]
Q3: Is there spectroscopic data available for sulfadimethoxine?
A4: Yes, several studies utilize spectroscopic techniques like High-Performance Liquid Chromatography (HPLC) with UV detection for the quantification of sulfadimethoxine in various matrices. [, , , , ] Furthermore, studies have used Liquid Chromatography with Time-of-Flight Mass Spectrometry (TOF-MS) and Quadrupole-Time-of-Flight (Q-TOF) Mass Spectrometry/Mass Spectrometry (MS/MS) for accurate mass analysis and structural confirmation. []
Q4: How stable is sulfadimethoxine under different storage conditions?
A5: While specific data on sulfadimethoxine stability under various conditions is limited within the provided research, some studies mention incorporating the drug into animal feed, suggesting stability under those conditions. [, , , , ] Further research is needed to explore stability under different temperature, pH, and light exposure. []
Q5: How is sulfadimethoxine absorbed and distributed in the body?
A6: Sulfadimethoxine is well-absorbed following oral administration in various species, achieving peak plasma concentrations within a few hours. [, , , , , , , , , ] It distributes widely to tissues, with varying concentrations observed in different organs. [, , , , , ]
Q6: How is sulfadimethoxine metabolized and excreted?
A7: Sulfadimethoxine undergoes biotransformation primarily in the liver, with acetylation being a major metabolic pathway. [, , ] It is excreted mainly through urine, primarily as glucuronide conjugates and N-acetylsulfadimethoxine. [, , ]
Q7: Does sulfadimethoxine bind to plasma proteins?
A8: Yes, sulfadimethoxine exhibits significant binding to plasma proteins, primarily albumin. [, , , ] This binding influences its distribution, elimination, and potential interactions with other drugs. [, , ]
Q8: Does the presence of other drugs affect sulfadimethoxine pharmacokinetics?
A9: Studies demonstrate that co-administration of certain drugs, such as salicylic acid and phenylbutazone, can displace sulfadimethoxine from plasma protein binding sites. [] This displacement can lead to alterations in its absorption, distribution, and elimination. [, , , ]
Q9: Against which bacteria is sulfadimethoxine effective?
A10: Sulfadimethoxine exhibits a broad spectrum of activity against various Gram-positive and Gram-negative bacteria, including Edwardsiella tarda, Yersinia ruckeri, Escherichia coli, and Pasteurella multocida. [, , , , ]
Q10: Has sulfadimethoxine been tested in animal models of infection?
A11: Yes, several studies have demonstrated the efficacy of sulfadimethoxine in animal models of bacterial and protozoal infections, including coccidiosis in chickens, turkeys, and dogs. [, , , , , , , , , ]
Q11: Are there any known mechanisms of resistance to sulfadimethoxine?
A12: Resistance to sulfadimethoxine can develop through mutations in dihydropteroate synthase, reducing the drug's binding affinity. [] Additionally, bacteria can acquire resistance genes encoding altered dihydropteroate synthase or efflux pumps that remove sulfadimethoxine from the cell. []
Q12: What are the potential toxicological effects of sulfadimethoxine?
A14: While generally considered safe, sulfadimethoxine can cause adverse effects such as hypersensitivity reactions, blood dyscrasias, and crystalluria in some individuals. [, ] Studies in animals have also reported potential goitrogenic effects with prolonged exposure. [, ]
Q13: What analytical techniques are commonly used to quantify sulfadimethoxine?
A16: HPLC with UV detection is the most frequently employed technique for quantifying sulfadimethoxine in various matrices like serum, tissues, and environmental samples. [, , , , ] Mass spectrometry coupled with chromatography techniques like TOF-MS and Q-TOF-MS/MS are valuable for accurate mass analysis and structural confirmation. []
Q14: What are the limitations of current analytical methods for sulfadimethoxine detection?
A17: Some analytical methods might lack the sensitivity required to detect trace levels of sulfadimethoxine in complex matrices like environmental samples. [] Additionally, accurate identification of sulfadimethoxine requires high-resolution mass spectrometry techniques like TOF-MS and MS/MS to differentiate it from other compounds with similar nominal masses. []
Q15: What are the potential environmental impacts of sulfadimethoxine use?
A18: Sulfadimethoxine's presence in the environment, primarily through aquaculture and animal waste, raises concerns about antibiotic resistance development in environmental bacteria. [, ] Further research is crucial to understand its persistence, degradation pathways, and long-term ecological consequences. [, ]
Q16: Are there any strategies to mitigate the environmental risks associated with sulfadimethoxine?
A19: Implementing responsible aquaculture practices, such as reducing antibiotic use and treating wastewater, can help minimize the release of sulfadimethoxine into the environment. [] Furthermore, exploring alternative treatment options like probiotics and herbal extracts could contribute to reducing reliance on antibiotics. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)

